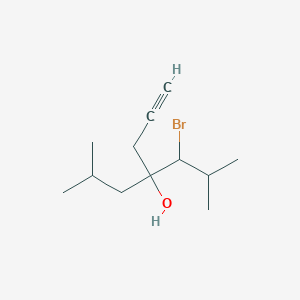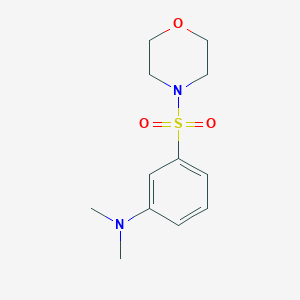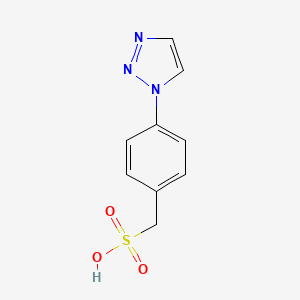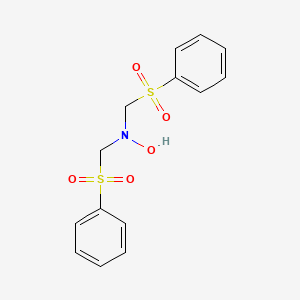![molecular formula C14H10Cl2N4 B8043901 3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043901.png)
3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile is a complex organic compound belonging to the quinoline and pyrazole families. This compound is characterized by its unique structural framework, which includes a pyrazolo[3,4-b]quinoline core substituted with chlorine and methyl groups, and a propanenitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. They have been studied for their antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Studies have explored their use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in industrial processes.
Wirkmechanismus
The mechanism by which 3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]quinoline derivatives: These compounds share a similar core structure but differ in their substituents.
Quinoline derivatives: These compounds have a quinoline core with various functional groups attached.
Uniqueness: 3-(4,5-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile stands out due to its specific combination of chlorine and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c1-8-11-13(16)12-9(15)4-2-5-10(12)18-14(11)20(19-8)7-3-6-17/h2,4-5H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMIGTZQAGGDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=CC=C3)Cl)C(=C12)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)





![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)

